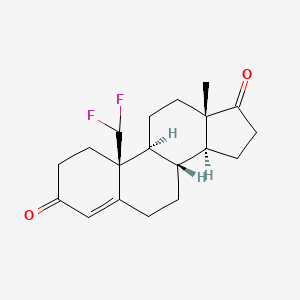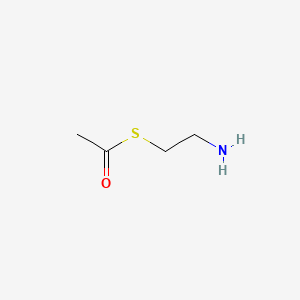
S-acétylcysteamine
Vue d'ensemble
Description
S-acetylcysteamine: is a thioester compound with the chemical formula C4H9NOS . It is structurally related to cysteamine and is known for its role in various biochemical processes. The compound is also referred to as S-(2-aminoethyl) ethanethioate .
Applications De Recherche Scientifique
Chemistry: S-acetylcysteamine is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the formation of thioesters, which are crucial intermediates in organic synthesis .
Biology: In biological research, S-acetylcysteamine is employed in the study of enzyme mechanisms, particularly those involving thioester intermediates. It is also used in the synthesis of biomimetic compounds that mimic natural biochemical processes .
Medicine: S-acetylcysteamine has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in protecting cells from oxidative stress and its potential use in treating various diseases .
Industry: In industrial applications, S-acetylcysteamine is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-acetylcysteamine can be synthesized through the reaction of cysteamine with acetic anhydride or acetyl chloride. The reaction typically occurs in an aqueous or organic solvent under mild conditions. The general reaction is as follows:
Cysteamine+Acetic Anhydride→S-acetylcysteamine+Acetic Acid
Industrial Production Methods: In industrial settings, the production of S-acetylcysteamine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-acetylcysteamine can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: The compound can be reduced to cysteamine under specific conditions.
Substitution: S-acetylcysteamine can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Cysteamine.
Substitution: Various substituted cysteamine derivatives
Mécanisme D'action
S-acetylcysteamine exerts its effects primarily through its thiol group, which can participate in redox reactions. The compound can donate electrons to neutralize reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it can form thioester bonds with other molecules, facilitating various biochemical reactions .
Comparaison Avec Des Composés Similaires
N-acetylcysteamine: Similar in structure but differs in the position of the acetyl group.
Cysteamine: The parent compound without the acetyl group.
Acetylcysteine: Contains an acetyl group but differs in the overall structure.
Uniqueness: S-acetylcysteamine is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its ability to form thioester bonds makes it particularly valuable in synthetic and biological applications .
Propriétés
IUPAC Name |
S-(2-aminoethyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-4(6)7-3-2-5/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWLIIDAKFNRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274859 | |
| Record name | S-acetylcysteamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6197-31-5 | |
| Record name | Ethanethioic acid, S-(2-aminoethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6197-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-acetylcysteamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for S-acetylcysteamine and its derivatives as radioprotective agents?
A1: S-acetylcysteamine and its derivatives primarily act as radioprotectors by scavenging free radicals generated by ionizing radiation. [, ] These compounds, particularly those containing thiol groups, can donate hydrogen atoms to reactive oxygen species, effectively neutralizing them and preventing damage to crucial biomolecules. [, ]
Q2: How does the structure of S-acetylcysteamine derivatives affect their radioprotective activity?
A2: Studies have shown a clear structure-activity relationship for S-acetylcysteamine derivatives. For example, N-glycylglycyl-S-acetylcysteamine trifluoroacetate (8) displayed significant radioprotective activity in vivo. [] Similarly, N-glycyl-S-acetylcysteamine trifluoroacetate (16, I 102) also demonstrated promising results. [] These findings suggest that incorporating amino acid residues like glycine into the structure can enhance the compound's efficacy. Furthermore, research on N-(N-acetyl-L-cysteinyl)-S-acetylcysteamine (10) analogues revealed that the type of acyl group on the thiol cysteine or cysteamine residues significantly impacted their antioxidant and anti-HIV activities. [] The order of efficacy for S-substituents was: H > or = acetyl > isobutyryl > pivaloyl > benzoyl.
Q3: Beyond radioprotection, are there other potential therapeutic applications for S-acetylcysteamine derivatives?
A4: Yes, research indicates potential applications beyond radioprotection. S-acetylcysteamine derivatives, particularly N-(N-acetyl-L-cysteinyl)-S-acetylcysteamine (I-152), have demonstrated antioxidant and anti-HIV properties. [, ] I-152 showed promise in restoring glutathione levels and modulating immune responses in a mouse model of retrovirus-induced immunodeficiency syndrome. [] Additionally, I-152 influenced the metabolic and proteomic profiles of hypoxic endothelial cells, suggesting its potential in regulating the bone marrow niche and influencing hematopoiesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


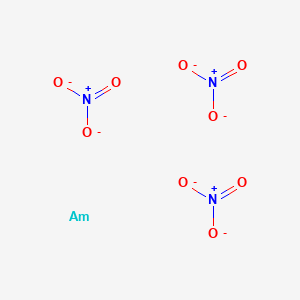
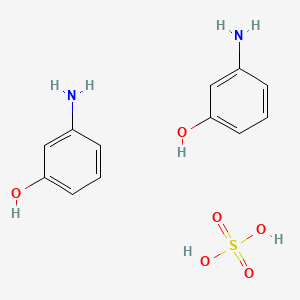

![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 4,5-dihydro-5-hydroxy-5,5'-dimethyl-](/img/structure/B1217669.png)
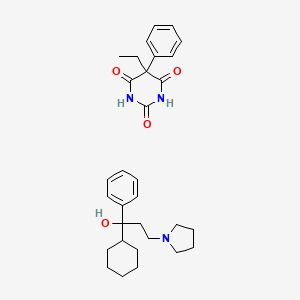
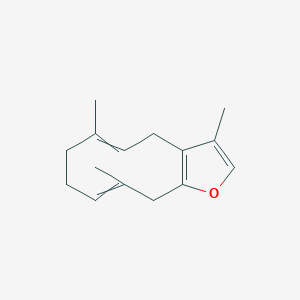
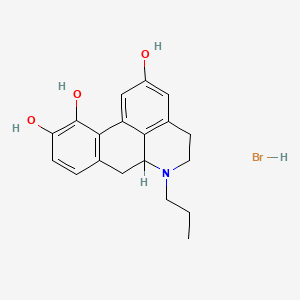
![[1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid](/img/structure/B1217676.png)
![(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid](/img/structure/B1217679.png)
![4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid](/img/structure/B1217681.png)
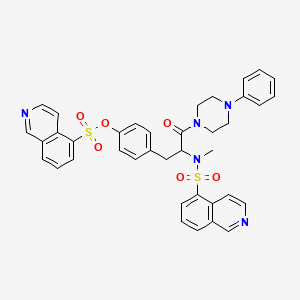
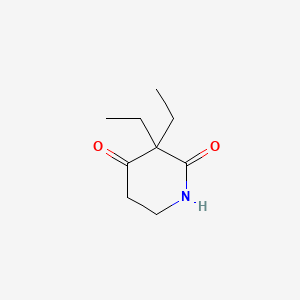
![4-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)propan-2-yl]amino}ethyl)benzene-1,2-diol](/img/structure/B1217686.png)
